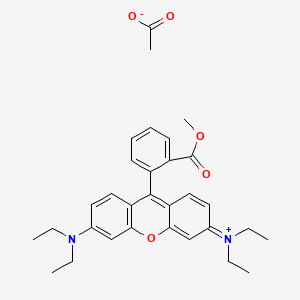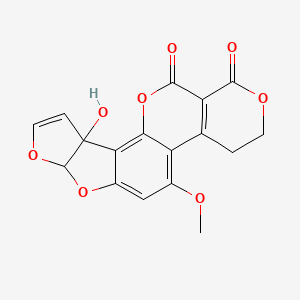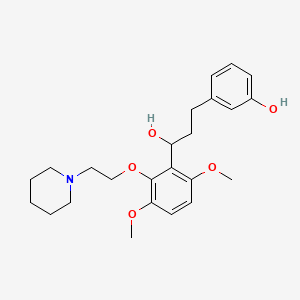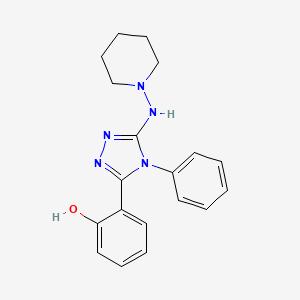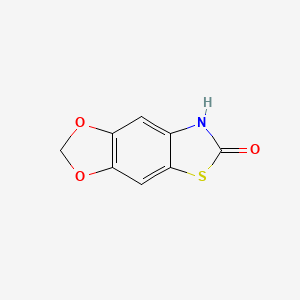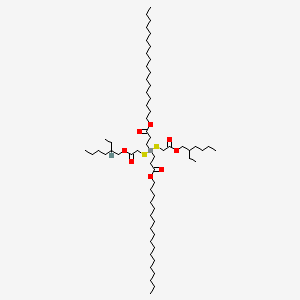
Methanone, (3-((1,1-dioxido-2-isothiazolidinyl)methyl)-5-(phenylmethyl)phenyl)(8-hydroxy-1,6-naphthyridin-7-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine A is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. 1,6-Naphthyridine A is known for its diverse pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine A can be synthesized through various methods, including traditional and eco-friendly approaches. One common method involves the Skraup reaction, where an aminopyridine and a glycerol derivative are heated in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid . Another method is the Friedländer reaction, which uses 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, performed with high yield using water as the reaction solvent .
Industrial Production Methods
Industrial production of 1,6-Naphthyridine A often involves solventless, multicomponent protocols that are highly efficient and environmentally friendly. These methods typically yield multi-substituted 1,6-naphthyridines .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Naphthyridine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like nitrobenzene.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like arylboronic acids.
Common Reagents and Conditions
Oxidizing Agents: Nitrobenzene, sulfuric acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Substitution Reagents: Arylboronic acids.
Major Products Formed
Monoarylated-1,6-naphthyridines: Formed by the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids.
Diarylated-1,6-naphthyridines: Formed by using two equivalents of arylboronic acids.
Applications De Recherche Scientifique
1,6-Naphthyridine A has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,6-Naphthyridine A involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine A can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and synthetic versatility.
1,8-Naphthyridine: Less potent compared to 1,6-Naphthyridine A in terms of c-Src inhibitory activity.
Pyrido[2,3-d]pyrimidines: Show similar structure-activity relationships but differ in potency and specific applications.
Propriétés
Numéro CAS |
422550-94-5 |
|---|---|
Formule moléculaire |
C26H23N3O4S |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
[3-benzyl-5-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]-(8-hydroxy-1,6-naphthyridin-7-yl)methanone |
InChI |
InChI=1S/C26H23N3O4S/c30-25(24-26(31)23-21(16-28-24)8-4-9-27-23)22-14-19(12-18-6-2-1-3-7-18)13-20(15-22)17-29-10-5-11-34(29,32)33/h1-4,6-9,13-16,31H,5,10-12,17H2 |
Clé InChI |
UMPCIKHDGHZMJR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(S(=O)(=O)C1)CC2=CC(=CC(=C2)CC3=CC=CC=C3)C(=O)C4=NC=C5C=CC=NC5=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



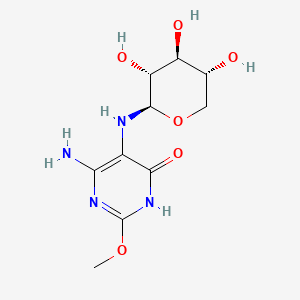

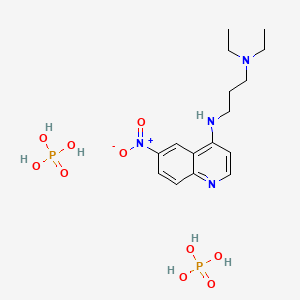
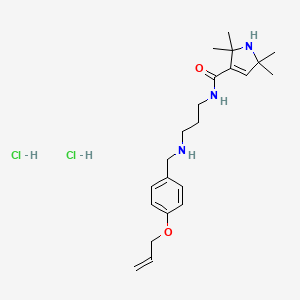
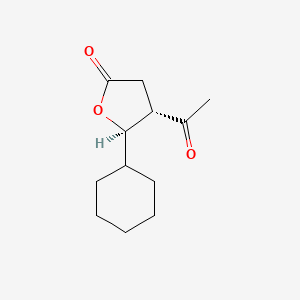
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
